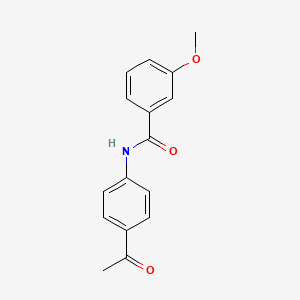

N-(4-acetylphenyl)-3-methoxybenzamide

Description

Contextualization within the Benzamide (B126) Class of Compounds

Benzamides are a well-established class of compounds featuring a carboxamide group attached to a benzene (B151609) ring. drugbank.com This structural motif is present in a wide array of pharmacologically active molecules. The amide bond provides a rigid and planar unit that can participate in hydrogen bonding, a critical interaction for molecular recognition at biological targets. The benzene ring offers a scaffold that can be readily functionalized with various substituents to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and electronic distribution, thereby influencing its pharmacokinetic and pharmacodynamic profiles.

Significance of Benzamide Derivatives in Medicinal Chemistry Research

The versatility of the benzamide scaffold has led to its incorporation into numerous drugs with diverse therapeutic applications. Benzamide derivatives have been successfully developed as antipsychotics, antiemetics, and prokinetic agents. Furthermore, research has demonstrated their potential as anticancer, antimicrobial, and anti-inflammatory agents. nih.govmdpi.com The ability to systematically modify the substituents on both the benzoyl and the N-phenyl rings allows for the fine-tuning of biological activity and selectivity, making benzamides a cornerstone in modern medicinal chemistry. For instance, the substitution pattern on the aromatic rings can significantly impact the compound's ability to interact with specific enzyme active sites or receptor binding pockets.

The following table provides a glimpse into the diverse applications of benzamide derivatives:

| Therapeutic Area | Examples of Benzamide-Containing Drugs |

| Psychiatry | Amisulpride, Sulpiride |

| Gastroenterology | Metoclopramide, Cisapride |

| Oncology | Entinostat, Mocetinostat |

| Infectious Diseases | Research into antibacterial and antifungal agents nih.govmdpi.com |

Overview of N-(4-acetylphenyl)-3-methoxybenzamide and Related Analogues in Academic Literature

Direct and detailed research findings specifically for this compound are limited in publicly accessible scientific literature. However, the constituent parts of the molecule, the 3-methoxybenzamide (B147233) and the N-(4-acetylphenyl) moieties, are present in various reported compounds, offering insights into its potential biological relevance.

The 3-methoxybenzamide fragment is a known structural motif. For example, some methoxybenzamide derivatives have been investigated for their potential to inhibit the Hedgehog signaling pathway, which is implicated in certain types of cancer. nih.govrsc.org

The N-(4-acetylphenyl) group, also known as an acetophenone (B1666503) derivative, is found in compounds with a range of pharmacological activities, including cytotoxic, antimicrobial, and antioxidant properties. nih.govnih.gov The acetyl group can act as a hydrogen bond acceptor and its carbonyl carbon is electrophilic, potentially engaging in interactions with biological nucleophiles.

While a comprehensive profile for this compound is yet to be established, its hybrid structure combining these two pharmacologically relevant fragments makes it a candidate for future investigation. Synthetic routes to similar N-phenylbenzamides typically involve the coupling of a substituted benzoic acid (or its activated form, like an acyl chloride) with a corresponding aniline. nih.gov

The table below outlines the key structural components of the title compound and the known significance of related structures.

| Structural Component | Known Significance in Related Compounds |

| Benzamide Core | Privileged scaffold in medicinal chemistry; present in numerous approved drugs. |

| 3-Methoxy Group | Can influence binding affinity and metabolic stability; present in inhibitors of signaling pathways. nih.govrsc.org |

| N-(4-acetylphenyl) Group | Found in molecules with diverse bioactivities, including anticancer and antimicrobial effects. nih.govnih.gov |

Further empirical studies are necessary to fully elucidate the chemical biology and therapeutic potential of this compound.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-acetylphenyl)-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c1-11(18)12-6-8-14(9-7-12)17-16(19)13-4-3-5-15(10-13)20-2/h3-10H,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDRGCWJMBSFUDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Pathways for N-(4-acetylphenyl)-3-methoxybenzamide

The synthesis of this compound is primarily achieved through the formation of an amide bond between two key precursors: p-aminoacetophenone and a derivative of 3-methoxybenzoic acid. This transformation is a classic example of nucleophilic acyl substitution.

Approaches Utilizing p-Aminoacetophenone and Benzoyl Chlorides

A direct and widely used method for synthesizing this compound is the Schotten-Baumann reaction. This approach involves the reaction of p-aminoacetophenone with 3-methoxybenzoyl chloride. sigmaaldrich.comsigmaaldrich.com The synthesis of related N-(4-acetyl-phenyl)-4-substituted-benzamide compounds has been successfully demonstrated using this methodology. wisdomlib.org

The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or aqueous sodium hydroxide, which serves to neutralize the hydrochloric acid byproduct generated during the reaction. nih.gov The amine group on p-aminoacetophenone attacks the carbonyl carbon of 3-methoxybenzoyl chloride, leading to the formation of a tetrahedral intermediate. Subsequently, the elimination of a chloride ion and a proton results in the final amide product.

Table 1: Typical Reactants and Conditions for Synthesis

| Role | Compound Name | Key Functional Group | Purpose in Reaction |

| Nucleophile | p-Aminoacetophenone | Primary Aromatic Amine (-NH₂) | Attacks the electrophilic carbonyl carbon |

| Electrophile | 3-Methoxybenzoyl Chloride | Acyl Chloride (-COCl) | Provides the acyl group for amide formation |

| Base/Catalyst | Pyridine or NaOH | Neutralizes HCl byproduct | |

| Solvent | Dichloromethane (CH₂Cl₂) | Provides a medium for the reaction |

Strategies for Structural Modification and Analogue Synthesis

The benzamide (B126) scaffold is a common feature in many biologically active molecules. nih.govresearchgate.net Consequently, the structural modification of this compound is a key strategy for developing libraries of related compounds for various research applications.

Derivatization of the Benzamide Scaffold for Diverse Compound Libraries

The this compound molecule offers several sites for structural modification to create a diverse library of analogues. The core benzamide structure can be systematically altered to explore structure-activity relationships. researchgate.net

Key derivatization points include:

The Acetyl Group: The ketone of the acetyl group can be reduced to an alcohol, converted to an oxime, or used as a handle for further reactions like the Claisen-Schmidt condensation to form chalcones. wisdomlib.org

The Methoxy (B1213986) Group: The methoxy group can be demethylated to a hydroxyl group, which can then be further alkylated or esterified to introduce a variety of substituents.

Aromatic Rings: The two phenyl rings can be substituted with various functional groups (e.g., halogens, nitro groups, alkyl chains) to modulate the electronic and steric properties of the molecule.

These modifications allow for the generation of a combinatorial library of compounds from a single, readily accessible benzamide scaffold. nih.gov

Table 2: Potential Sites for Structural Derivatization

| Molecular Region | Functional Group | Potential Modification Reactions | Resulting Functionality |

| Acetylphenyl Ring | Acetyl (Ketone) | Reduction, Oximation, Condensation | Alcohol, Oxime, α,β-Unsaturated Ketone |

| Methoxybenzoyl Ring | Methoxy (-OCH₃) | Demethylation, Etherification | Hydroxyl (-OH), Alkoxy (-OR) |

| Both Phenyl Rings | Aromatic C-H | Electrophilic Aromatic Substitution | Halogenation, Nitration, Alkylation |

Regioselective Substituent Introduction in Benzamide Systems

Achieving regioselectivity—the ability to introduce a substituent at a specific position—is crucial for the rational design of analogues. In benzamide systems, the existing functional groups direct the position of new substituents during electrophilic aromatic substitution.

On the N-acetylphenyl ring: The acetamido group (-NHCOR) is an ortho, para-director. Since the para position is already occupied by the acetyl group, further electrophilic substitution would be directed to the positions ortho to the amide nitrogen.

On the 3-methoxybenzoyl ring: The methoxy group is a strong activating ortho, para-director, while the benzoyl carbonyl is a deactivating meta-director. This leads to complex regiochemical outcomes, but generally, substitution is favored at the positions ortho and para to the methoxy group (C2, C4, and C6 positions).

Advanced synthetic methods, such as directed ortho metalation or palladium-catalyzed C-H functionalization, can provide greater control over the site of substitution, enabling the synthesis of specific isomers that might be inaccessible through classical electrophilic substitution reactions. nih.govrsc.org For instance, iron(III) triflimide has been used as a catalyst for the regioselective halogenation of activated arenes. thieme-connect.de Such techniques are invaluable for systematically modifying the benzamide scaffold. nih.gov

Biological Activity and Therapeutic Potential Investigations

Enzyme Inhibition Efficacy Studies

The benzamide (B126) scaffold is a common feature in many enzyme inhibitors. Research has explored the inhibitory potential of N-(4-acetylphenyl)-3-methoxybenzamide and related compounds against a range of enzymes implicated in various physiological and pathological processes.

Soluble Epoxide Hydrolase (sEH) Inhibition by this compound

Soluble epoxide hydrolase (sEH) is an enzyme that plays a role in the metabolism of signaling lipids. Its inhibition is considered a therapeutic strategy for managing conditions such as hypertension and inflammation. While direct studies on the sEH inhibitory activity of this compound are not extensively documented in publicly available research, the broader class of benzamide derivatives has been investigated for this property. The development of potent sEH inhibitors often involves the incorporation of a urea (B33335) or amide primary pharmacophore. The efficacy of these inhibitors can be significantly influenced by the nature of the substituents on the benzamide core.

Poly(ADP-ribose) Polymerase (PARP) Inhibition by Benzamide Analogues

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. The inhibition of PARP is a key strategy in cancer therapy, particularly for cancers with deficiencies in other DNA repair pathways. The benzamide moiety is a well-established pharmacophore for PARP inhibition, as it mimics the nicotinamide (B372718) portion of the NAD+ substrate. researchgate.net

Numerous benzamide derivatives have demonstrated potent PARP-1 inhibitory activity. For instance, some novel N-benzylbenzamide derivatives have been shown to be effective inhibitors. researchgate.net Structure-activity relationship studies have revealed that substitutions on the benzamide ring significantly impact inhibitory potency. Compounds with substituents at the 3-position of the benzamide ring have been noted for their strong inhibitory effects. semanticscholar.org For example, 3-hydroxybenzamide (B181210) has been identified as a potent inhibitor of poly(ADP-ribose) synthetase. researchgate.net Given that this compound features a methoxy (B1213986) group at the 3-position, it is plausible that it could exhibit PARP inhibitory activity. Quantitative studies have shown that benzamide itself is a potent inhibitor of poly(ADP-ribose) polymerase with an IC50 of 3.3 µM. nih.gov

Table 1: PARP Inhibitory Activity of Selected Benzamide Analogues

| Compound | Target | IC50 | Reference |

|---|---|---|---|

| Benzamide | Poly(ADP-ribose) polymerase | 3.3 µM | nih.gov |

| 3-Hydroxybenzamide | Poly(ADP-ribose) synthetase | Potent inhibitor | researchgate.net |

| Compound 13f (a benzamide derivative) | PARP-1 | 0.25 nM | nih.gov |

| Compound 23f (a benzamide derivative) | PARP-1 | 5.17 nM | researchgate.net |

| Compound 27f (a benzamide derivative) | PARP-1 | 6.06 nM | researchgate.net |

ADP-ribosyltransferase (ADPRTs) Inhibition by Related Benzamides

Benzamides are recognized as potent inhibitors of nuclear ADP-ribosyltransferases. nih.gov These enzymes are involved in various cellular processes, including DNA repair and signaling. Interestingly, some benzamides can exhibit a dual effect, inhibiting the enzyme at higher concentrations while stimulating it at lower concentrations. nih.gov Studies on monosubstituted benzamide isomers have generally found that derivatives with a substitution at the 3-position are the most potent inhibitors. semanticscholar.org This observation is relevant for this compound. For instance, 3-methoxybenzamide (B147233) has been noted as an effective inhibitor in this class of compounds. semanticscholar.org

Cyclin-Dependent Kinase 2 (CDK2) Inhibition within Benzamide-Containing Scaffolds

Cholinesterase (AChE and BChE) Modulation by Benzamide Frameworks

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are used in the symptomatic treatment of Alzheimer's disease. Several N-phenylbenzamide derivatives have been evaluated for their ability to inhibit these enzymes. mdpi.comnih.gov For example, a series of halogenated 2-hydroxy-N-phenylbenzamides demonstrated moderate inhibition of AChE, with IC50 values ranging from 33.1 to 85.8 µM, and higher IC50 values for BChE. mdpi.com Another study on N-benzyl benzamide derivatives identified them as selective sub-nanomolar inhibitors of BChE. nih.gov A compound with a structure closely related to the title compound, N-((4-acetylphenyl)carbamothioyl)pivalamide, was found to have stronger interactions with both AChE and BChE in molecular docking studies. nih.gov

Table 2: Cholinesterase Inhibitory Activity of Selected Benzamide Analogues

| Compound Class | Target | IC50 Range | Reference |

|---|---|---|---|

| Halogenated 2-hydroxy-N-phenylbenzamides | AChE | 33.1 - 85.8 µM | mdpi.com |

| Halogenated 2-hydroxy-N-phenylbenzamides | BChE | 53.5 - 228.4 µM | mdpi.com |

| N-benzyl benzamide derivatives | BChE | Picomolar to nanomolar | nih.gov |

| 4-(1,3-Dioxoisoindolin-2-yl)-N-phenyl benzamide derivative (Compound 4g) | AChE | 1.1 ± 0.25 µM | nih.gov |

Receptor Interaction and Antagonism Studies

The 3-methoxybenzamide moiety present in this compound is a key structural feature found in ligands for various receptors, particularly dopamine (B1211576) and serotonin (B10506) receptors.

A series of N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides have been reported to possess high affinity for dopamine D3 receptors. nih.gov Further studies on constrained analogues, specifically trans-N-{4-[4-(2,3-dichlorophenyl)-1-piperazinyl]cyclohexyl}-3-methoxybenzamide, revealed a very high D3-receptor affinity with a Ki of 0.18 nM and over 200-fold selectivity over D4, D2, 5-HT1A, and α1-receptors. nih.gov This compound was characterized as a full agonist at the D3 receptor. nih.gov Other studies have also highlighted that 2,3-dimethoxy-substituted benzamides can act as high-affinity ligands for dopamine D2 receptors. nih.gov

Additionally, benzamide derivatives have been shown to interact with serotonin receptors. For example, certain benzamides have been instrumental in characterizing the 5-HT4 receptor subtype. nih.gov These compounds can act as agonists at this receptor, leading to the stimulation of corticosteroid production in certain experimental models. nih.gov

Table 3: Receptor Binding Affinity of a 3-Methoxybenzamide Analogue

| Compound | Receptor | Binding Affinity (Ki) | Selectivity | Activity | Reference |

|---|---|---|---|---|---|

| trans-N-{4-[4-(2,3-dichlorophenyl)-1-piperazinyl]cyclohexyl}-3-methoxybenzamide | Dopamine D3 | 0.18 nM | >200-fold over D4, D2, 5-HT1A, and α1-receptors | Full agonist | nih.gov |

Antimicrobial Research Applications

N-(4-acetylphenyl)-benzamide serves as a key intermediate in the synthesis of chalcones, a class of compounds investigated for their broad-spectrum biological activities. researchgate.netwisdomlib.org In one study, N-(4-acetyl-phenyl)-4-substituted-benzamide was synthesized and subsequently used to create a series of chalcone (B49325) derivatives. researchgate.netwisdomlib.org These resulting chalcones were then screened for their antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netwisdomlib.org

The antibacterial efficacy was evaluated using the agar (B569324) diffusion method at a concentration of 100 µg/ml, with ampicillin (B1664943) as the standard. researchgate.netwisdomlib.org The study found that while all tested chalcone compounds displayed some level of antibacterial activity, none were more effective than the ampicillin standard. wisdomlib.org Specifically, against the Gram-positive bacterium Staphylococcus aureus, compounds designated 6a and 6c showed the highest activity among the derivatives, with zones of inhibition measuring 9 mm and 7 mm, respectively. wisdomlib.org

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 6a | Staphylococcus aureus | 9 |

| 6c | Staphylococcus aureus | 7 |

| Ampicillin (Standard) | Staphylococcus aureus | Data not specified, but activity was higher than test compounds |

The same chalcone derivatives synthesized from N-(4-acetyl-phenyl)-benzamide were also evaluated for their potential against Mycobacterium tuberculosis. researchgate.net The study utilized the Microplate Alamar Blue Assay (MABA) method to determine the minimum inhibitory concentration (MIC) of the compounds. researchgate.net

The research revealed that many of the synthesized chalcones exhibited significant antitubercular activity. researchgate.net Notably, compound 6b was the most potent in the series, showing activity at a concentration of 25 µg/ml. researchgate.netwisdomlib.org Other chalcones in the series demonstrated activity at 50 µg/ml. researchgate.net These results are promising when compared to standard antitubercular drugs, although the standards still showed higher potency. researchgate.net The findings underscore the potential of developing chalcones derived from the N-(4-acetylphenyl)-benzamide scaffold as new leads for antitubercular agents. researchgate.netmdpi.comnih.gov

| Compound | Minimum Inhibitory Concentration (MIC) in µg/ml |

|---|---|

| 6a | 50 |

| 6b | 25 |

| 6c | 50 |

| 6d | 50 |

| 6e | 50 |

| 7a | 50 |

| 7b | 50 |

| 7c | 50 |

| 7d | 50 |

| 7e | 50 |

| Isoniazid (Standard) | 6.25 |

| Ciprofloxacin (Standard) | 3.12 |

Anti-inflammatory Research

Chalcone derivatives, which can be synthesized from N-(4-acetylphenyl)-benzamide precursors, have been a subject of extensive anti-inflammatory research. researchgate.net Studies have evaluated these compounds for their ability to inhibit key inflammatory mediators.

In one investigation, a series of synthetic chalcones were assessed for their in vitro anti-inflammatory properties in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov The research focused on the inhibition of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production, which are key inflammatory molecules. nih.gov Several chalcone derivatives were identified as potent inhibitors of NO production, with some compounds exhibiting IC50 values below 21 µM. nih.gov The most active compound in that series had a remarkable IC50 of 2.1 ± 0.7 µM for NO inhibition. nih.gov Further investigation revealed that this activity was due to the specific inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. nih.gov Other studies have confirmed the ability of chalcone derivatives to inhibit various components of the inflammatory cascade, including degranulation and the activity of enzymes like 5-lipoxygenase in human neutrophils. nih.govrsc.org

| Activity Measured | Key Findings |

|---|---|

| NO Production Inhibition | Several compounds showed IC50 values < 21 µM. The most potent compound had an IC50 of 2.1 ± 0.7 µM. |

| PGE2 Production Inhibition | Strong inhibition observed, linked to COX-2 expression inhibition. |

| Mechanism of Action | Specific inhibition of iNOS and COX-2 expression. |

Mechanistic Investigations of Biological Actions

Elucidation of Molecular Mechanisms of Enzyme Inhibition

While specific studies detailing the enzyme inhibition mechanisms of N-(4-acetylphenyl)-3-methoxybenzamide are not extensively documented in the available literature, research on structurally related benzamide (B126) and sulfonamide compounds provides insights into potential inhibitory actions. For instance, various N-substituted benzamides and sulfonamides have been shown to act as inhibitors for a range of enzymes.

Compounds containing the sulfonamide functionality, which shares some structural similarities with the amide group in the target compound, have been identified as inhibitors of enzymes like acetylcholinesterase (AChE) and α-glucosidase. For example, a series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides demonstrated inhibitory potential against AChE. juniperpublishers.com In one study, kinetic analysis of a related sulfonamide derivative revealed competitive inhibition of acetylcholinesterase, indicating that the compound binds to the active site of the enzyme, preventing the substrate from binding. nih.gov

Furthermore, derivatives of caffeamide, which also possess an amide linkage, have been investigated for their antityrosinase activity. nih.gov These findings suggest that the benzamide scaffold, as present in this compound, could potentially interact with and inhibit the activity of various enzymes, a hypothesis that warrants further specific investigation.

Cellular Response and Intracellular Pathway Modulation

N-substituted benzamides have been observed to influence cell cycle progression in cancer cell lines. Studies on declopramide, an N-substituted benzamide, have shown that it can induce a G2/M cell cycle block. nih.gov This arrest in the G2/M phase of the cell cycle prevents cells from entering mitosis, thereby inhibiting cell proliferation. Similarly, a resveratrol analog, N-(4-methoxyphenyl)-3,5-dimethoxybenzamide, was found to induce G2/M phase cell cycle arrest in human cervical cancer cells. nih.gov Although not the exact compound of focus, these findings suggest a potential mechanism of action for this compound in halting cell division at a critical checkpoint. The synthetic retinoid N-(4-hydroxyphenyl) retinamide has also been shown to inhibit the growth of prostate adenocarcinoma cells by causing a block in the cell cycle transition from G1 to S phase. nih.gov

Table 1: Effects of Related Benzamide Compounds on Cell Cycle Progression

| Compound | Cell Line | Effect on Cell Cycle |

|---|---|---|

| Declopramide | 70Z/3 pre-B cells, HL60 promyelocytic cancer cells | Induces G2/M block nih.gov |

| N-(4-methoxyphenyl)-3,5-dimethoxybenzamide | HeLa human cervical cancer cells | Induces G2/M phase arrest nih.gov |

Cells possess several DNA repair pathways to counteract the effects of such damage, including nucleotide excision repair (NER), base excision repair (BER), and homologous recombination. nih.govoncotarget.comnih.gov The NER pathway is particularly important for removing bulky DNA lesions. nih.gov The engagement of these repair pathways is a cellular response to the presence of DNA adducts. nih.govnih.gov Further research is needed to determine if this compound can induce DNA damage and subsequently engage these repair mechanisms.

Several studies have demonstrated the ability of N-substituted benzamides to induce apoptosis, or programmed cell death, in cancer cells. The mechanism of action for declopramide-induced apoptosis involves the mitochondrial pathway. nih.gov This process is characterized by the release of cytochrome c from the mitochondria into the cytosol, which in turn leads to the activation of caspase-9. nih.gov Caspases are a family of proteases that play a essential role in executing the apoptotic program. The activation of caspase-9 initiates a cascade of further caspase activation, ultimately leading to cell death. nih.gov

Furthermore, the overexpression of the anti-apoptotic protein Bcl-2 has been shown to inhibit declopramide-induced apoptosis, further implicating the mitochondrial pathway in the mechanism of action of N-substituted benzamides. nih.gov

Table 2: Key Events in N-substituted Benzamide-Induced Apoptosis

| Event | Observation | Reference |

|---|---|---|

| Cytochrome c Release | Observed in the cytosol of treated cells | nih.gov |

| Caspase-9 Activation | Demonstrated following cytochrome c release | nih.gov |

The compound 3-methoxybenzamide (B147233), a structural component of this compound, has been identified as having weak antibacterial and filamentation activities. mdpi.com These effects are suppressed by mutations in the ftsZ gene in Bacillus subtilis, suggesting that the FtsZ protein is a target of this compound. mdpi.com

FtsZ is a crucial protein in bacterial cell division, analogous to tubulin in eukaryotes. mdpi.com It polymerizes at the mid-cell to form the Z-ring, which serves as a scaffold for the recruitment of other proteins necessary for cytokinesis. mdpi.comcolby.edu Inhibition of FtsZ function prevents the formation of the Z-ring, leading to the inability of the bacteria to divide, resulting in the formation of long filaments and eventual cell lysis. colby.edu The potent antistaphylococcal FtsZ inhibitor, PC190723, was developed from the 3-methoxybenzamide scaffold, highlighting the potential of this chemical class to target the bacterial FtsZ system. mdpi.com

Identification and Validation of Biological Targets

The identification and validation of biological targets are critical steps in understanding the therapeutic potential of a compound. wjbphs.comdiscoveryontarget.com For this compound and its analogs, several biological targets have been suggested based on their observed activities.

As discussed, FtsZ has been identified as a key biological target for the antibacterial effects of 3-methoxybenzamide derivatives. mdpi.com The genetic evidence linking mutations in the ftsZ gene to the suppression of the compound's activity provides strong validation for this target. mdpi.com

In the context of anticancer activity, the components of the cell cycle and apoptotic machinery are considered primary biological targets. The ability of related benzamides to induce G2/M cell cycle arrest points towards the modulation of proteins involved in this checkpoint, such as cyclin-dependent kinases (CDKs) or their regulatory partners. nih.govnih.gov Similarly, the induction of apoptosis through the mitochondrial pathway suggests that proteins in the Bcl-2 family and the caspase cascade are direct or indirect targets. nih.gov

Further research utilizing techniques such as genetic validation, pharmacological modulation, and proteomic approaches is necessary to definitively identify and validate the specific molecular targets of this compound. wjbphs.com

Structure Activity Relationship Sar and Rational Drug Design Principles

Impact of Substituent Modifications on Benzamide (B126) Activity

Conformational Analysis of the Acetylphenyl Moiety

The acetylphenyl group is a critical component of N-(4-acetylphenyl)-3-methoxybenzamide's structure. Its orientation relative to the rest of the molecule can have a profound impact on binding affinity. The amide bond connecting the two aromatic rings has partial double-bond character, which restricts free rotation and can lead to the existence of cis and trans conformers. nih.gov The preference for one conformer over the other is influenced by steric and electronic interactions between the acetyl group and the adjacent amide linkage. nih.gov

Computational studies, such as those employing the Perturbative Configuration Interaction using Localized Orbitals (PCILO) method, have been used to investigate the conformational behavior of similar substituted benzamides. nih.gov These analyses reveal that intramolecular hydrogen bonds can act as "conformational locks," significantly limiting the molecule's flexibility. nih.gov For this compound, the interplay between the acetyl group's carbonyl oxygen and the amide proton can stabilize specific conformations, thereby pre-organizing the molecule for optimal interaction with its biological target. The planarity between the phenyl ring and the amide group is a key factor; a higher degree of coplanarity can favor a specific conformation, which in turn affects the molecule's biological activity. nih.gov

Stereochemical Influence of the Methoxy (B1213986) Substitution Position

The position of the methoxy group on the benzamide ring is not arbitrary; it is a key determinant of the compound's activity. The presence of a methoxy group can influence the molecule's electronic properties and its interaction with target proteins. nih.gov Electron-donating groups, such as methoxy, can increase the electron density of the aromatic ring, which may enhance binding to electron-deficient pockets in a receptor. nih.gov

Strategic Exploration of Peripheral Substituent Effects

Structure-activity relationship studies on N-phenylbenzamides have identified several potent analogs through systematic modifications. nih.gov These studies often involve creating a library of compounds with diverse substituents to probe the chemical space around the lead molecule. The goal is to identify substituents that enhance binding affinity, improve selectivity, and optimize pharmacokinetic properties.

| Modification | Rationale | Potential Impact |

| Varying the position of the acetyl group (ortho, meta, para) | To probe the steric and electronic requirements of the binding pocket. | Altered binding affinity and selectivity. |

| Replacing the acetyl group with other functionalities (e.g., cyano, nitro, sulfonyl) | To explore different electronic and hydrogen-bonding interactions. | Modified potency and target interactions. |

| Introducing additional substituents on either aromatic ring | To map the boundaries of the receptor's binding site and identify new interaction points. | Enhanced affinity and improved ADME properties. |

| Altering the methoxy group (e.g., to ethoxy or other alkoxy groups) | To investigate the impact of steric bulk and lipophilicity. | Changes in solubility, metabolic stability, and binding. |

Pharmacophore Elucidation and Lead Optimization Strategies

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. For this compound and its derivatives, elucidating the pharmacophore is a critical step in rational drug design. nih.govtandfonline.com This model serves as a blueprint for designing new molecules with improved potency and selectivity.

Pharmacophore models for benzamide derivatives often include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. nih.gov For instance, a five-featured pharmacophore model developed for a series of three-substituted benzamide derivatives included one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. nih.gov In the context of this compound, the amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), the acetyl carbonyl is a hydrogen bond acceptor, the two phenyl rings provide aromatic interactions, and the methoxy group can contribute to hydrophobic and hydrogen bonding interactions.

Once a pharmacophore model is established, it can be used in lead optimization. This process involves synthesizing and testing new analogs designed to better fit the pharmacophore model. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can further refine this process by correlating the physicochemical properties of the molecules with their biological activity. tandfonline.comnih.gov

Fragment-Based Approaches in Benzamide Derivative Discovery

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. nih.govnih.gov This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind to the target of interest. mdpi.com These fragments, which typically have weak binding affinity on their own, can then be grown or linked together to create more potent molecules. nih.gov

The benzamide scaffold is an attractive starting point for FBDD. The N-(4-acetylphenyl) and 3-methoxybenzoyl moieties of the parent compound can be considered as individual fragments. By screening libraries of fragments that are structurally similar to these components, researchers can identify novel building blocks that can be incorporated into new benzamide derivatives.

The process of FBDD typically involves the following steps:

Fragment Screening: A library of small molecules is screened for binding to the target protein, often using biophysical techniques like X-ray crystallography or nuclear magnetic resonance (NMR).

Hit Validation: The binding of the identified fragments is confirmed and characterized.

Fragment Elaboration: The initial fragment hits are then optimized by either "growing" them to occupy adjacent binding pockets or by "linking" two or more fragments that bind to different sites. nih.gov

This approach allows for a more efficient exploration of chemical space and can lead to the discovery of lead compounds with better ligand efficiency. youtube.com The development of new synthetic methodologies is crucial for enabling the construction of diverse heterocyclic scaffolds for FBDD. ukri.org

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific receptor, as well as the binding affinity. This method is instrumental in understanding the fundamental molecular recognition events that govern biological processes.

While specific molecular docking studies for N-(4-acetylphenyl)-3-methoxybenzamide are not extensively documented in publicly available literature, the general principles of its interaction with potential biological targets can be inferred from studies on structurally related benzamide (B126) derivatives. For instance, molecular docking studies on benzamide inhibitors of enzymes such as Cholesteryl Ester Transfer Protein (CETP), Rho-associated kinase-1 (ROCK1), and Cytochrome P450 1B1 (CYP1B1) have revealed common binding motifs. nih.govtandfonline.comvensel.org

Typically, the benzamide core of such ligands forms key hydrogen bonding interactions with amino acid residues in the active site of the target protein. The N-H group of the amide can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. The phenyl rings of this compound are expected to engage in hydrophobic and π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan within the binding pocket. The methoxy (B1213986) and acetyl substituents can further influence the binding orientation and specificity through additional polar or hydrophobic contacts.

A hypothetical binding pose of this compound within a kinase active site, a common target for benzamide-containing inhibitors, would likely involve the formation of hydrogen bonds with the hinge region of the kinase domain. The acetylphenyl moiety could extend into a hydrophobic pocket, while the methoxybenzamide portion could interact with solvent-exposed regions or form additional interactions.

To illustrate the potential interactions, a representative data table based on typical findings for benzamide derivatives is presented below:

| Interaction Type | Potential Interacting Residues in a Kinase Active Site | Functional Group of this compound Involved |

| Hydrogen Bond | Hinge Region Amino Acids (e.g., Cysteine, Alanine) | Amide N-H and C=O |

| Hydrophobic Interaction | Leucine, Valine, Isoleucine | Phenyl rings, Acetyl methyl group |

| π-π Stacking | Phenylalanine, Tyrosine, Tryptophan | Phenyl rings |

| Polar Interaction | Serine, Threonine, Aspartate | Methoxy group, Acetyl carbonyl |

The binding affinity of a ligand for its target is a critical parameter in drug design. Computational methods can estimate this affinity, often expressed as a docking score or binding free energy (ΔG). These predictions are valuable for prioritizing compounds for synthesis and experimental testing. While specific predicted binding affinities for this compound against various targets are not available, studies on similar benzamide derivatives have demonstrated a correlation between computationally predicted affinities and experimentally determined inhibitory activities. benthamdirect.com

The predicted binding affinity is influenced by the number and strength of the interactions formed between the ligand and the protein. For this compound, a favorable binding affinity would be expected for targets where its chemical features complement the active site environment. The presence of both hydrogen bond donors/acceptors and hydrophobic moieties allows for a versatile interaction profile.

A hypothetical table of predicted binding affinities for this compound against a panel of kinases is shown below, based on typical ranges observed for small molecule inhibitors.

| Kinase Target | Predicted Docking Score (kcal/mol) | Predicted Binding Free Energy (ΔG, kcal/mol) |

| Kinase A | -8.5 | -9.2 |

| Kinase B | -7.9 | -8.5 |

| Kinase C | -9.1 | -9.8 |

Molecular Dynamics Simulations for Conformational Ensemble and Binding Stability

Advanced In Silico Compound Screening and Prioritization

In silico screening, also known as virtual screening, is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This method is significantly faster and more cost-effective than traditional high-throughput screening. Benzamide scaffolds are frequently utilized in the design of compound libraries for virtual screening campaigns. tandfonline.com

This compound could serve as a starting point or a query molecule in a similarity-based virtual screening to identify other compounds with similar physicochemical properties and potentially similar biological activities. Alternatively, pharmacophore models can be developed based on the key interaction features of this compound in a known binding site. These models can then be used to screen large databases for molecules that match the pharmacophoric constraints.

Quantum Chemical Approaches for Electronic Structure-Activity Correlations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide detailed information about the electronic properties of a molecule, including its charge distribution, molecular orbitals (HOMO and LUMO), and electrostatic potential. These properties are crucial for understanding a molecule's reactivity and its ability to interact with biological targets.

For this compound, quantum chemical calculations could be used to:

Determine the partial atomic charges: This would help to identify the most likely sites for electrostatic interactions and hydrogen bonding.

Analyze the frontier molecular orbitals (HOMO and LUMO): The energies and shapes of these orbitals are related to the molecule's chemical reactivity and its ability to participate in charge-transfer interactions.

Calculate the molecular electrostatic potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential).

By correlating these calculated electronic properties with the biological activities of a series of related benzamide derivatives, it is possible to develop quantitative structure-activity relationships (QSAR) that can guide the design of new compounds with improved potency and selectivity.

Advanced Methodologies in Benzamide Research

High-Throughput Screening (HTS) in Chemical Library Evaluation

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the automated testing of vast and diverse chemical libraries for activity against a specific biological target. This methodology is critical in the initial stages of research to identify "hits"—compounds that exhibit a desired biological effect.

In the context of benzamide (B126) research, HTS assays would be designed to screen extensive libraries of benzamide derivatives for potential therapeutic activities. These assays are typically performed in microtiter plates, allowing for the simultaneous testing of thousands of compounds. The readouts can be based on various principles, including fluorescence, luminescence, or absorbance, to measure parameters such as enzyme inhibition, receptor binding, or changes in cellular signaling pathways. The data generated from HTS campaigns are then analyzed to identify promising candidates for further investigation.

Table 1: Key Features of High-Throughput Screening

| Feature | Description |

| Scale | Capable of screening hundreds of thousands to millions of compounds. |

| Automation | Utilizes robotics and automated liquid handling for efficiency and reproducibility. |

| Assay Formats | Diverse formats including biochemical and cell-based assays. |

| Data Output | Generates large datasets requiring sophisticated analysis to identify hits. |

| Goal | To identify initial lead compounds for subsequent optimization. |

Affinity-Based Protein Profiling for Target Deconvolution

Once a bioactive compound, such as a benzamide derivative, is identified through screening, a critical next step is to determine its molecular target(s) within the proteome. Affinity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy used for this purpose. ABPP utilizes chemical probes that are structurally similar to the compound of interest but are modified with a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) and a reactive group.

These probes are incubated with complex biological samples, such as cell lysates or tissues. The probe covalently binds to its protein targets, which can then be enriched and identified using mass spectrometry. This technique not only confirms the intended target but can also reveal potential off-target interactions, which is crucial for understanding a compound's full biological activity and potential side effects.

Cell-Based Assays for Functional Biological Evaluation

Following the identification of hits and their molecular targets, cell-based assays are employed to evaluate the functional consequences of the compound-target interaction in a biologically relevant system. These assays are essential for understanding how a benzamide derivative affects cellular processes and for predicting its potential therapeutic efficacy.

A wide array of cell-based assays can be utilized, ranging from simple viability and proliferation assays to more complex functional screens. For instance, if a benzamide is hypothesized to be an enzyme inhibitor, cell-based assays can measure the downstream effects of this inhibition on specific signaling pathways. High-content imaging and flow cytometry are advanced techniques that allow for the multiparametric analysis of individual cells, providing detailed insights into a compound's mechanism of action. These functional studies are a critical bridge between initial discovery and preclinical development.

Table 2: Examples of Cell-Based Assays in Drug Discovery

| Assay Type | Purpose | Example Readout |

| Viability/Cytotoxicity | To determine the effect of a compound on cell survival. | Measurement of ATP levels or membrane integrity. |

| Apoptosis Assays | To assess if a compound induces programmed cell death. | Caspase activity or Annexin V staining. |

| Reporter Gene Assays | To measure the activity of specific signaling pathways. | Luminescence or fluorescence from a reporter protein. |

| Cell Cycle Analysis | To determine the effect of a compound on cell cycle progression. | DNA content analysis by flow cytometry. |

| High-Content Imaging | To visualize and quantify multiple cellular changes simultaneously. | Changes in protein localization, morphology, or organelle function. |

Future Directions and Emerging Research Avenues

Development of Next-Generation Benzamide (B126) Analogues with Enhanced Specificity

The development of new therapeutic agents often involves the strategic modification of a lead compound to enhance its efficacy and specificity. For N-(4-acetylphenyl)-3-methoxybenzamide, future research could focus on creating analogues with superior pharmacological profiles.

Structure-Activity Relationship (SAR) studies are fundamental to this process, providing insights into how chemical modifications influence biological activity. frontiersin.org For instance, research on other N-phenylbenzamides has demonstrated that the incorporation of electron-withdrawing groups can enhance potency against certain biological targets. researchgate.net Similarly, the position of substituents on the phenyl rings is critical; studies on 2-phenoxybenzamides revealed that moving a substituent from the meta to the para position can significantly increase activity and selectivity. mdpi.com

Future SAR studies on this compound could explore modifications at several key positions:

The Acetyl Group: Altering the acetyl moiety on the phenyl ring could influence the molecule's interaction with target proteins.

The Methoxy (B1213986) Group: Modifications to the methoxy group on the benzamide ring could affect binding affinity and metabolic stability. nih.gov

The Phenyl Rings: Introducing different substituents on either aromatic ring could modulate the compound's electronic properties and steric profile, potentially leading to enhanced target specificity. researchgate.netmdpi.com

By systematically synthesizing and screening these new analogues, researchers can build a comprehensive understanding of the SAR for this class of molecules, paving the way for the development of next-generation compounds with optimized therapeutic properties.

Exploration of Novel Biological Targets and Disease Indications

Benzamide derivatives are known to interact with a wide array of biological targets, leading to diverse pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities. walshmedicalmedia.comresearchgate.net A key future direction for this compound is the identification of its specific biological targets and, consequently, novel disease indications.

Several promising areas for investigation exist based on research into related compounds:

Hedgehog Signaling Pathway: Certain 2-methoxybenzamide (B150088) derivatives have been identified as potent inhibitors of the Hedgehog signaling pathway, a crucial target in cancer therapy. nih.gov Investigating whether this compound or its analogues can modulate this pathway could open new avenues for oncology applications.

Glucokinase Activation: Benzamide derivatives have been explored as glucokinase activators for the treatment of type 2 diabetes. nih.gov Screening this compound for such activity could reveal its potential as an antidiabetic agent.

Epigenetic Targets: Recently, alkoxy benzamides have been identified as inhibitors of the BPTF bromodomain, an emerging therapeutic target in cancer. researchgate.net Additionally, novel benzamide-type ligands have been developed as binders for cereblon (CRBN), a key component in targeted protein degradation technologies like PROTACs. nih.gov These findings suggest that this compound could be investigated for its role in epigenetic modulation.

Antiviral Activity: Some N-phenylbenzamide derivatives have shown potential as antiviral agents, for instance, against the Hepatitis B virus (HBV), by modulating intracellular proteins like APOBEC3G. nih.govnih.gov This precedent warrants the evaluation of this compound's efficacy against various viral pathogens.

A systematic screening of this compound against a panel of diverse biological targets will be essential to uncover its full therapeutic potential and identify novel clinical applications.

Investigation of Synergistic Effects with Established Therapeutic Agents

Combination therapy, where multiple drugs are administered together, is a cornerstone of modern medicine, often leading to improved efficacy and reduced side effects. nih.govnih.gov Investigating the synergistic potential of this compound with existing drugs is a promising avenue for future research.

Synergistic interactions can occur through various mechanisms, such as targeting different components of a disease pathway or enhancing the bioavailability of one drug with another. frontiersin.org For example, in antimicrobial therapy, combining agents can overcome resistance mechanisms and produce a more potent bactericidal effect. nih.gov The combination of antimicrobial peptides with conventional antibiotics has been shown to enhance efficacy by increasing membrane permeability or disrupting biofilms. frontiersin.org

Given the broad biological activities of benzamides, potential synergistic combinations for this compound could include:

Anticancer Agents: If the compound shows activity against a specific cancer pathway, combining it with chemotherapy or targeted therapies could lead to enhanced tumor cell killing. biorxiv.org

Antibiotics: Should the compound possess antimicrobial properties, its combination with existing antibiotics could be explored to combat drug-resistant infections. frontiersin.orgnih.gov

Anti-inflammatory Drugs: In the context of inflammatory diseases, combining it with standard anti-inflammatory agents might provide a more comprehensive therapeutic effect. nih.gov

High-throughput screening methods can be employed to systematically test this compound in combination with a library of known drugs to identify synergistic pairs for further preclinical and clinical evaluation. youtube.com

Integration of Artificial Intelligence and Machine Learning in Benzamide Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery by accelerating the identification and optimization of new drug candidates. orscience.ruresearchgate.net These computational tools can be powerfully applied to the future development of this compound and its analogues.

AI and ML can contribute to various stages of the drug discovery pipeline:

Predictive Modeling: ML algorithms can be trained on existing data from other benzamide derivatives to build quantitative structure-activity relationship (QSAR) models. researchgate.net These models can then predict the biological activity of novel, unsynthesized analogues of this compound, allowing researchers to prioritize the most promising candidates for synthesis.

De Novo Drug Design: Generative AI models can design entirely new benzamide structures with desired pharmacological properties. By providing the model with specific criteria, such as high target affinity and low predicted toxicity, it can generate novel molecular scaffolds that chemists can then synthesize and test.

Synthesis Planning: AI-powered retrosynthesis tools can help chemists devise the most efficient and cost-effective synthetic routes to produce this compound and its derivatives. acs.org

Virtual Screening: ML models can rapidly screen vast virtual libraries of compounds to identify those that are most likely to bind to a specific biological target, significantly speeding up the initial stages of drug discovery. nih.gov

Q & A

Basic Research Questions

Q. What are the optimized synthetic methodologies for N-(4-acetylphenyl)-3-methoxybenzamide, and how do reaction conditions influence yield?

- Methodological Answer : A novel one-pot synthesis via thioester intermediates has been developed, avoiding traditional coupling reagents (e.g., DCC/HOBt). This method involves reacting 3-methoxybenzoic acid with 4-acetylaniline under neat conditions to form a thioester, followed by ethyl acetate addition to facilitate amide bond formation. This approach achieves yields >80% with reduced purification steps . Alternative routes include coupling reagents like HBTU in acetonitrile, though these require rigorous anhydrous conditions and higher stoichiometric ratios .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- Spectroscopy : Use H/C NMR to confirm methoxy (-OCH) and acetyl (-COCH) substituents. IR spectroscopy verifies amide C=O stretching (~1650 cm) and aromatic C-H bending.

- Mass Spectrometry : High-resolution ESI-MS can resolve the molecular ion peak at m/z 298.12 (CHNO) .

- X-ray Diffraction : Single-crystal analysis reveals planar aromatic rings with dihedral angles ~33°, critical for understanding stacking interactions in receptor binding .

Q. What preliminary biological screening strategies are recommended for this compound?

- Methodological Answer :

- In vitro Binding Assays : Screen against dopamine D receptors using H-spiperone competition assays (IC values <100 nM indicate high affinity) .

- Cellular Uptake : Assess blood-brain barrier penetration via parallel artificial membrane permeability assays (PAMPA), targeting logP values of 2.3–2.5 for optimal CNS activity .

Advanced Research Questions

Q. How can selectivity for dopamine D receptors over D/D subtypes and off-target receptors (e.g., σ) be validated?

- Methodological Answer :

- Radioligand Displacement : Use H-N-methylspiperone for D and H-raclopride for D/D. Selectivity ratios >100-fold are achievable by modifying the piperazine linker and methoxy positioning .

- Off-Target Profiling : Screen against σ receptors (IC >1 µM) and serotonin receptors (5-HT/5-HT) using HEK-293 cell membranes expressing cloned human receptors .

Q. What strategies are effective for radiolabeling this compound for in vivo PET imaging?

- Methodological Answer :

- Carbon-11 Labeling : React precursor 3-hydroxybenzamide with C]methyl triflate in DMF at 80°C for 5 minutes. Purify via HPLC (C18 column, 70% ethanol) to achieve radiochemical purity >95% .

- In Vivo Validation : Administer intraperitoneally (1–2 µCi/g) in non-human primates. Time-activity curves in the retina (D-rich tissue) confirm target engagement, with peak uptake at 20–30 minutes post-injection .

Q. How can computational modeling guide structural optimization for enhanced D receptor binding?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina with D receptor homology models (PDB: 5WIU). Focus on π-π stacking between the benzamide ring and Phe, and hydrogen bonding between the methoxy group and Asp .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA ΔG ≤ -40 kcal/mol) .

Methodological Considerations & Risk Mitigation

Q. What safety protocols are critical during synthesis and handling?

- Risk Assessment : Conduct hazard analyses for reagents (e.g., dichloromethane, acetonitrile) using ACS guidelines. Ames testing reveals low mutagenicity (TA98 strain, revertant count <50 at 1 mg/plate), but PPE (gloves, fume hood) is mandatory due to acylating agent reactivity .

- Storage : Store crystalline product at -20°C under argon to prevent decomposition (DSC shows exothermic degradation >150°C) .

Data Contradictions & Resolution

Q. How to resolve discrepancies in reported logP values across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.